2-Bromo-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17518680
InChI: InChI=1S/C10H11BrO2S/c1-5-2-3-6-7(4-5)14-9(11)8(6)10(12)13/h5H,2-4H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H11BrO2S
Molecular Weight: 275.16 g/mol

2-Bromo-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

CAS No.:

Cat. No.: VC17518680

Molecular Formula: C10H11BrO2S

Molecular Weight: 275.16 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid -

Specification

Molecular Formula C10H11BrO2S
Molecular Weight 275.16 g/mol
IUPAC Name 2-bromo-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Standard InChI InChI=1S/C10H11BrO2S/c1-5-2-3-6-7(4-5)14-9(11)8(6)10(12)13/h5H,2-4H2,1H3,(H,12,13)
Standard InChI Key KDHDCBOCXXEVPK-UHFFFAOYSA-N
Canonical SMILES CC1CCC2=C(C1)SC(=C2C(=O)O)Br

Introduction

2-Bromo-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is an organic compound belonging to the benzothiophene derivatives class. It features a bromine atom at the second position, a methyl group at the sixth position, and a carboxylic acid functional group at the third position of the benzothiophene ring. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.

Synthesis Methods

The synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can be achieved through various synthetic routes. These methods typically involve multiple steps, including halogenation and carboxylation reactions, and may require optimization to achieve high yields and purity.

Biological Activities

  • Preliminary research suggests that this compound may exhibit anti-inflammatory and anticancer properties.

  • The mechanism of action likely involves interactions with specific enzymes or receptors, where the bromine and carboxylic acid groups play crucial roles in binding and modulating biological activity.

Potential Applications

  • Medicinal Chemistry: The compound's potential biological activities make it a candidate for further study in the development of new drugs.

  • Pharmaceutical Research: Understanding its interactions with biological targets is essential for elucidating its pharmacological effects.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acidLacks bromine; has a methyl groupDifferent biological activities
2-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamideContains cyano group instead of carboxylic acidPotentially different pharmacological properties
2-Bromo-6,7-dihydro-1-benzothiophen-4(5H)-oneContains a ketone instead of carboxylic acidDifferent reactivity patterns due to functional groups

Research Findings and Future Directions

  • Current Research: Preliminary studies indicate potential anti-inflammatory and anticancer effects, but comprehensive studies are needed to confirm these findings.

  • Future Directions: Further research should focus on elucidating the compound's pharmacological profile and exploring its potential applications in medicine.

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